molecular formula C8H5ClN2O3S B1422705 6-Quinoxalinesulfonyl chloride, 1,2-dihydro-2-oxo- CAS No. 196962-62-6

6-Quinoxalinesulfonyl chloride, 1,2-dihydro-2-oxo-

Cat. No. B1422705
M. Wt: 244.66 g/mol
InChI Key: CCANFNXCFCDRNN-UHFFFAOYSA-N
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Description

6-Quinoxalinesulfonyl chloride, 1,2-dihydro-2-oxo-, also known as 2-oxo-1,2-dihydroquinoxaline-6-sulfonyl chloride, is an organic compound with the molecular formula C8H5ClN2O3S . It has a molecular weight of 244.66 g/mol . This compound has various applications in scientific experiments, especially in the fields of chemistry, biochemistry, and pharmaceuticals.


Molecular Structure Analysis

The InChI code for 6-Quinoxalinesulfonyl chloride, 1,2-dihydro-2-oxo- is 1S/C8H5ClN2O3S/c9-15(13,14)5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H, (H,11,12) . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

The physical form of 6-Quinoxalinesulfonyl chloride, 1,2-dihydro-2-oxo- is a powder . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Quinoxalinesulfonyl derivatives, including 2-oxo-1,2-dihydroquinoxaline-6-sulfonyl azide, have shown broad spectrum in vitro activity against various bacterial strains and fungal isolates. These compounds demonstrate significant antimicrobial properties, suggesting potential applications in developing new antibacterial and antifungal agents (Obafemi & Akinpelu, 2005).

Preparation and Structural Analysis

1-Methyl and 1-ethyl- 1,4-dihydro-4-oxo-3-quinolinesulfonic acids, synthesized from 4-chloro-3-quinolinesulfonyl chloride, have been studied for their structure and properties. These compounds are important for understanding the behavior of quinoxaline derivatives in various chemical reactions (Skrzypek & Suwińska, 2007).

Algicidal Activity

Quinoxaline derivatives, including 6-chloro-2-[1-methyl-2-(2-thienylmethylene)hydrazino]quinoxaline 4-oxide, exhibit algicidal activities. These compounds could be explored for controlling harmful algal blooms in aquatic environments (Kim et al., 2000).

Catalytic Methods in Synthesis

New catalytic methods using compounds like CrCl2.6H2O, PbBr2, and CuSO4.5H2O have been explored for the synthesis of aryl quinoxaline derivatives. These methods offer improved efficiency and reduced reaction time, significant for industrial applications (Soleymani et al., 2012).

Photoinduced Processes and Spectroscopic Characterization

Quinoxaline derivatives have been characterized for their photoinduced processes using EPR spin trapping technique. These compounds are important in studying the generation of reactive intermediates and reactive oxygen species under UV irradiation, relevant in photobiology and phototherapy (Barbieriková et al., 2014).

Green Synthesis and Antibacterial Activity

Novel quinoxaline sulfonamides have been synthesized using a green method and evaluated for their antibacterial activities. These compounds show potential as antibacterial agents, aligning with the trend towards environmentally friendly synthesis methods (Alavi et al., 2017).

Safety And Hazards

The safety information for 6-Quinoxalinesulfonyl chloride, 1,2-dihydro-2-oxo- includes several hazard statements: H302, H314, and H335 . This indicates that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The signal word for this compound is “Danger” and it is represented by the GHS05 and GHS07 pictograms .

properties

IUPAC Name

2-oxo-1H-quinoxaline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O3S/c9-15(13,14)5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCANFNXCFCDRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Quinoxalinesulfonyl chloride, 1,2-dihydro-2-oxo-

CAS RN

196962-62-6
Record name 2-oxo-1,2-dihydroquinoxaline-6-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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